molecular formula C16H21Cl2N3O2S B2602552 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1331139-50-4

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride

Cat. No.: B2602552
CAS No.: 1331139-50-4
M. Wt: 390.32
InChI Key: YXHPSGZYRASXCF-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: Introduction of the chlorine atom at the 6-position of the benzo[d]thiazole ring.

    Acylation: Reaction of the chlorinated benzo[d]thiazole with acetic anhydride to introduce the acetamide group.

    Morpholinoethylation: Introduction of the morpholinoethyl group through nucleophilic substitution.

    Hydrochloride formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups at the chlorine position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)acetamide hydrochloride
  • N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-pyrrolidinoethyl)acetamide hydrochloride

Uniqueness

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride is unique due to the presence of the morpholinoethyl group, which may confer distinct biological activities and physicochemical properties compared to its analogs.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S.ClH/c1-11-9-13(17)10-14-15(11)18-16(23-14)20(12(2)21)4-3-19-5-7-22-8-6-19;/h9-10H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHPSGZYRASXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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